
2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline is an organic compound that features a chloro-substituted aniline core with a trimethylsilyl-protected hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline typically involves the reaction of 2-chloroaniline with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the nucleophilic substitution of the hydroxyl group by the trimethylsilyl-protected ethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen or the ethyl group.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is 2-(2-((trimethylsilyl)oxy)ethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The chloro group can participate in electrophilic aromatic substitution reactions, while the aniline nitrogen can form hydrogen bonds and interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(2-hydroxyethyl)aniline: Lacks the trimethylsilyl protection, making it more reactive.
2-Chloro-N-(2-methoxyethyl)aniline: Contains a methoxy group instead of a trimethylsilyl group, affecting its reactivity and stability.
2-Chloro-N-(2-ethoxyethyl)aniline: Similar structure but with an ethoxy group, leading to different chemical properties.
Uniqueness
2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline is unique due to the presence of the trimethylsilyl group, which provides steric hindrance and protects the hydroxyl group during reactions. This allows for selective modifications and enhances the compound’s stability under various conditions.
Propiedades
Número CAS |
823189-92-0 |
|---|---|
Fórmula molecular |
C11H18ClNOSi |
Peso molecular |
243.80 g/mol |
Nombre IUPAC |
2-chloro-N-(2-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C11H18ClNOSi/c1-15(2,3)14-9-8-13-11-7-5-4-6-10(11)12/h4-7,13H,8-9H2,1-3H3 |
Clave InChI |
ZLHFEAZCRVZMDD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCNC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


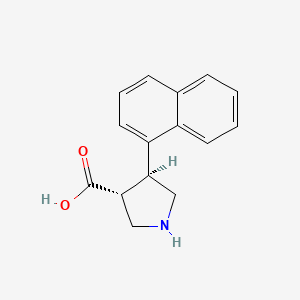
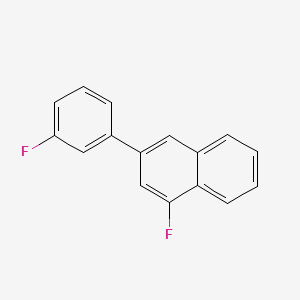
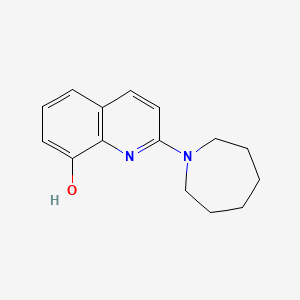
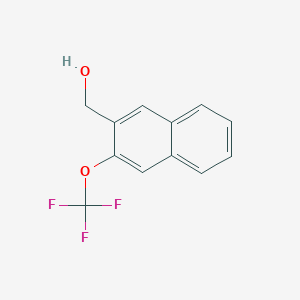
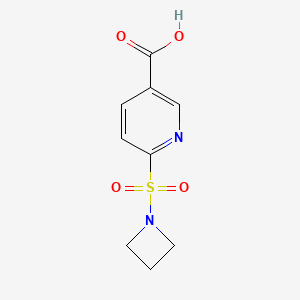
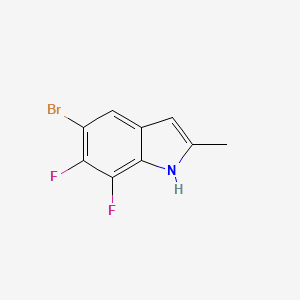
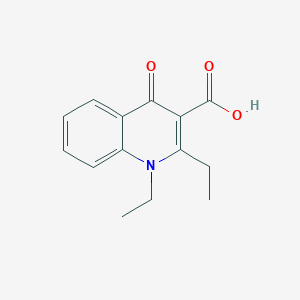

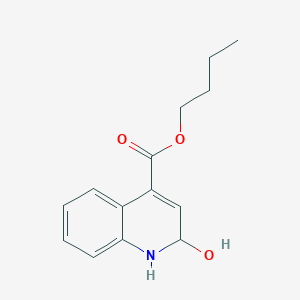

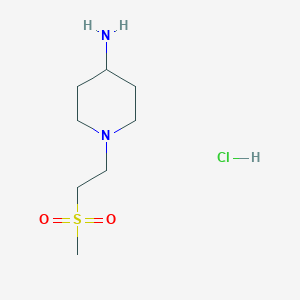


![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
